molecular formula C16H15N5O2 B12155634 (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-prop-2-enylcarboxamide

(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-prop-2-enylcarboxamide

Cat. No.: B12155634
M. Wt: 309.32 g/mol
InChI Key: AZOONJVMYUHGNG-UHFFFAOYSA-N
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Description

  • This compound belongs to the pyrimidine family and features an imino group, a methyl group, and a prop-2-enylcarboxamide moiety.
  • Its structure includes a dihydropyridine ring fused with a pyridino[2,3-d]pyrimidine ring system.
  • The compound’s systematic name is quite lengthy, but its structure provides insights into its potential properties and applications.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include methanesulfonic acid (MsOH), phenylhydrazine hydrochloride, and carboxylic anhydrides.
    • Major products formed depend on the specific reaction conditions and substituents.
  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets and pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C16H15N5O2

    Molecular Weight

    309.32 g/mol

    IUPAC Name

    6-imino-7-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

    InChI

    InChI=1S/C16H15N5O2/c1-3-7-18-15(22)10-9-11-14(20(2)13(10)17)19-12-6-4-5-8-21(12)16(11)23/h3-6,8-9,17H,1,7H2,2H3,(H,18,22)

    InChI Key

    AZOONJVMYUHGNG-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C=C(C1=N)C(=O)NCC=C)C(=O)N3C=CC=CC3=N2

    Origin of Product

    United States

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